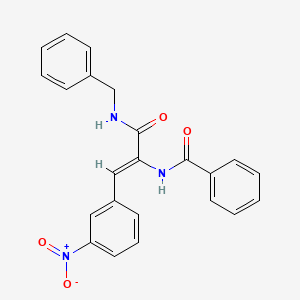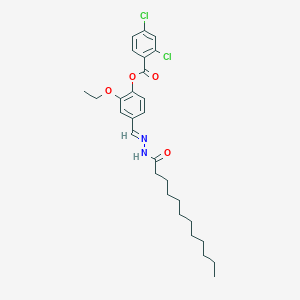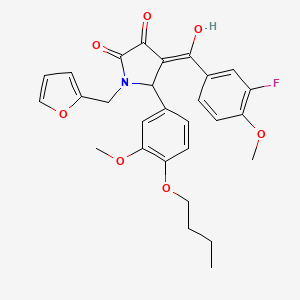
3-Methyl-2,4,10-trioxatricyclo(3.3.1.1(3,7))decane-6,8,9-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,4,10-trioxatricyclo(3.3.1.1(3,7))decane-6,8,9-triol is a unique organic compound with the molecular formula C8H12O6 and a molecular weight of 204.18 g/mol . This compound is characterized by its trioxatricyclic structure, which includes three oxygen atoms and a methyl group attached to a tricyclic framework. It is often used in early discovery research due to its rare and unique chemical properties .
Chemical Reactions Analysis
3-Methyl-2,4,10-trioxatricyclo(3.3.1.1(3,7))decane-6,8,9-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
3-Methyl-2,4,10-trioxatricyclo(3.3.1.1(3,7))decane-6,8,9-triol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4,10-trioxatricyclo(3.3.1.1(3,7))decane-6,8,9-triol involves its interaction with molecular targets and pathways within biological systems. The compound’s tricyclic structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3-Methyl-2,4,10-trioxatricyclo(3.3.1.1(3,7))decane-6,8,9-triol can be compared with other trioxatricyclic compounds, such as:
2,4,10-Trioxatricyclo(3.3.1.1(3,7))decane: This compound shares a similar tricyclic structure but lacks the methyl and hydroxyl groups present in this compound.
3-[(4-Methoxyphenoxy)methyl]-2,4,10-trioxatricyclo(3.3.1.1(3,7))decane-6,8,9-triol: This derivative includes additional functional groups, which may alter its chemical properties and reactivity.
9-{[Tert-butyl(dimethyl)silyl]oxy}-6-(3-chloropropyl)-2,4,10-trioxatricyclo(3.3.1.1(3,7))decane-6,8-diol:
Properties
CAS No. |
624725-87-7 |
|---|---|
Molecular Formula |
C8H12O6 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methyl-2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol |
InChI |
InChI=1S/C8H12O6/c1-8-12-5-2(9)6(13-8)4(11)7(14-8)3(5)10/h2-7,9-11H,1H3 |
InChI Key |
UIBHOQAZKKTTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC12OC3C(C(O1)C(C(C3O)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12032218.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032225.png)

![[3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12032242.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide](/img/structure/B12032245.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12032260.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12032269.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12032308.png)


